rac Tertatolol-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac Tertatolol-d9: is a deuterated form of Tertatolol, a beta-adrenoceptor antagonist and 5-hydroxytryptamine receptor antagonist. It is a benzothiopyran derivative with the molecular formula C16H16D9NO2S and a molecular weight of 304.5 . This compound is primarily used in proteomics research and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac Tertatolol-d9 involves the incorporation of deuterium atoms into the Tertatolol molecule. This can be achieved through various deuteration techniques, such as catalytic exchange reactions or the use of deuterated reagents. The specific synthetic route and reaction conditions may vary depending on the desired level of deuteration and the availability of deuterated starting materials.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: rac Tertatolol-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
rac Tertatolol-d9 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects as a beta-adrenoceptor antagonist and 5-hydroxytryptamine receptor antagonist.
Industry: Utilized in the development of new pharmaceuticals and as a tool for drug discovery
Mechanism of Action
rac Tertatolol-d9 exerts its effects by blocking beta-adrenoceptors and 5-hydroxytryptamine receptors. This action leads to a decrease in heart rate and blood pressure, making it useful in the treatment of hypertension. The molecular targets include beta-adrenoceptors and 5-hydroxytryptamine receptors, which are involved in regulating cardiovascular and neurological functions .
Comparison with Similar Compounds
Tertatolol: The non-deuterated form of rac Tertatolol-d9, used as a beta-adrenoceptor antagonist.
Propranolol: Another beta-adrenoceptor antagonist with similar therapeutic effects.
Metoprolol: A selective beta-adrenoceptor antagonist used in the treatment of hypertension and angina.
Uniqueness: this compound is unique due to its deuterated nature, which provides enhanced stability and allows for more precise studies in proteomics and drug metabolism. The incorporation of deuterium atoms can also lead to differences in pharmacokinetics and pharmacodynamics compared to non-deuterated compounds .
Properties
CAS No. |
1795037-66-9 |
---|---|
Molecular Formula |
C16H25NO2S |
Molecular Weight |
304.496 |
IUPAC Name |
1-(3,4-dihydro-2H-thiochromen-8-yloxy)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-2-ol |
InChI |
InChI=1S/C16H25NO2S/c1-16(2,3)17-10-13(18)11-19-14-8-4-6-12-7-5-9-20-15(12)14/h4,6,8,13,17-18H,5,7,9-11H2,1-3H3/i1D3,2D3,3D3 |
InChI Key |
HTWFXPCUFWKXOP-GQALSZNTSA-N |
SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O |
Synonyms |
1-[(3,4-Dihydro-2H-1-benzothiopyran-8-yl)oxy]-3-[(1,1-dimethylethyl-d9)amino]-2-propanol; (±)-Tertatolol-d9; Racemic Tertatolol-d9; dl-Tertatolol-d9; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.